molecular formula C13H21NO3 B12992443 Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B12992443
M. Wt: 239.31 g/mol
InChI Key: DUPDLCRFZOSBOD-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate can be achieved through several methods. One common approach involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as alcohols, amines, and other functionalized bicyclic structures.

Scientific Research Applications

Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
  • Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate

Uniqueness

Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl group at the 3-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-3-14-8-10-6-5-7-13(9-14,11(10)15)12(16)17-4-2/h10H,3-9H2,1-2H3

InChI Key

DUPDLCRFZOSBOD-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CCCC(C1)(C2=O)C(=O)OCC

Origin of Product

United States

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